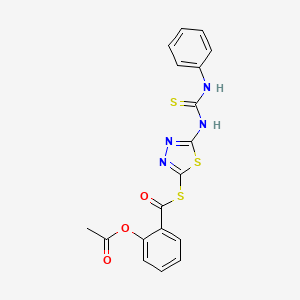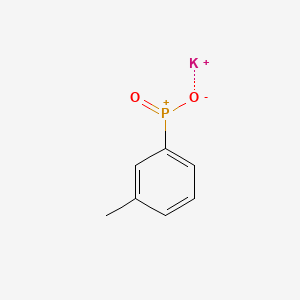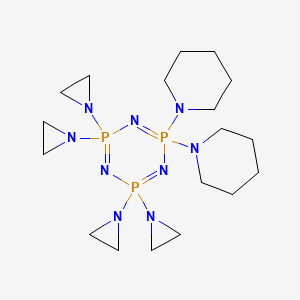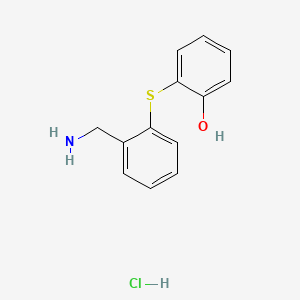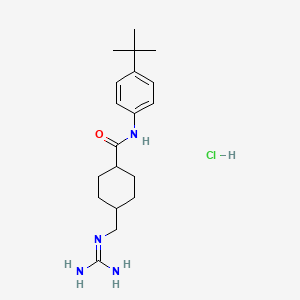
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-,monohydrochloride, trans-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique molecular structure, which includes a cyclohexane ring, a carboxamide group, and a substituted phenyl group. The presence of the monohydrochloride form enhances its solubility and stability in aqueous solutions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Cyclohexane Ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the Carboxamide Group: This step involves the reaction of cyclohexanecarboxylic acid with an amine to form the carboxamide.
Substitution on the Phenyl Ring: The phenyl ring is substituted with a tert-butyl group and other functional groups through electrophilic aromatic substitution reactions.
Formation of the Monohydrochloride Salt: The final compound is treated with hydrochloric acid to form the monohydrochloride salt, enhancing its solubility.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process is optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclohexanecarboxylic acid derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring.
Applications De Recherche Scientifique
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique molecular structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclohexanecarboxamide: A simpler analog without the substituted phenyl group.
N-(4-(1,1-Dimethylethyl)phenyl)carboxamide: Lacks the cyclohexane ring.
Cyclohexanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclohexane ring.
Uniqueness
Cyclohexanecarboxamide, 4-(((aminoiminomethyl)amino)methyl)-N-(4-(1,1-dimethylethyl)phenyl)-, monohydrochloride, trans- is unique due to its specific combination of functional groups and its monohydrochloride form, which enhances its solubility and stability. This uniqueness contributes to its diverse applications and potential therapeutic benefits.
Propriétés
Numéro CAS |
148270-01-3 |
|---|---|
Formule moléculaire |
C19H31ClN4O |
Poids moléculaire |
366.9 g/mol |
Nom IUPAC |
N-(4-tert-butylphenyl)-4-[(diaminomethylideneamino)methyl]cyclohexane-1-carboxamide;hydrochloride |
InChI |
InChI=1S/C19H30N4O.ClH/c1-19(2,3)15-8-10-16(11-9-15)23-17(24)14-6-4-13(5-7-14)12-22-18(20)21;/h8-11,13-14H,4-7,12H2,1-3H3,(H,23,24)(H4,20,21,22);1H |
Clé InChI |
LJUXMROIBSORHO-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C1=CC=C(C=C1)NC(=O)C2CCC(CC2)CN=C(N)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


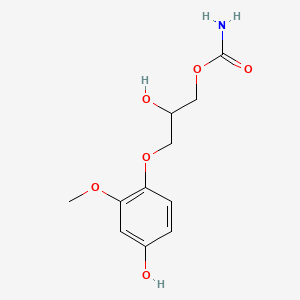
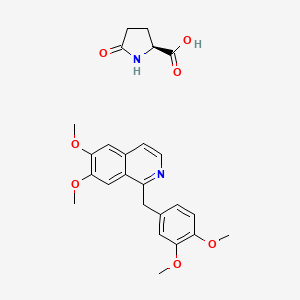
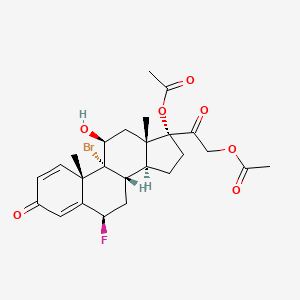
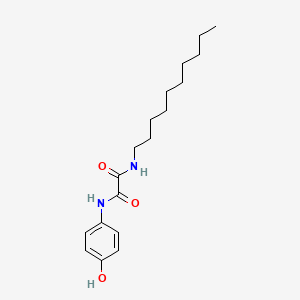
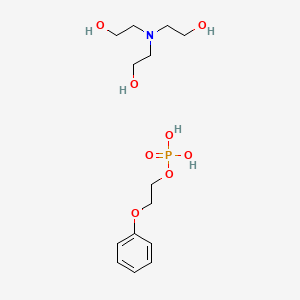
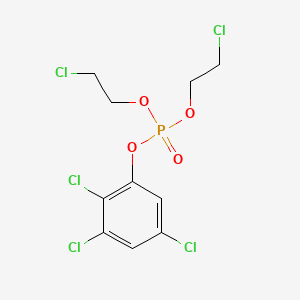
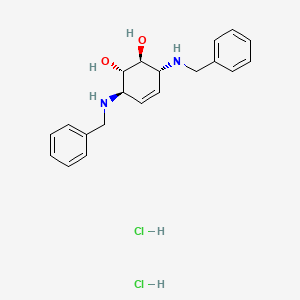
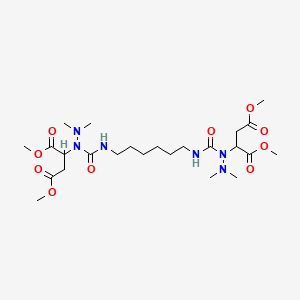
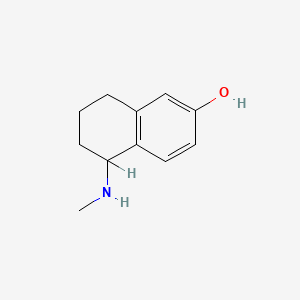
![N-[2-[[2-[[2-[(2-Aminoethyl)amino]ethyl]amino]ethyl]amino]ethyl]myristamide monoacetate](/img/structure/B12701914.png)
